4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound is structurally related to other tetrazatricyclic compounds and is being researched for its effects on the central nervous system.
The compound is associated with research conducted by Avineuro Pharmaceuticals Inc., which has developed similar compounds aimed at treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. The specific structure and properties of this compound can be found in databases such as PubChem and scientific literature.
This compound is classified as a 5-hydroxytryptamine subtype 6 receptor antagonist. It belongs to a broader category of tetrazatricyclic compounds known for their unique nitrogen-rich structures and potential therapeutic effects.
The synthesis of 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves multiple steps typically seen in organic synthesis:
The synthetic route often requires careful control of reaction conditions including temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure at each stage of synthesis.
The molecular structure of 4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine features a complex arrangement of carbon and nitrogen atoms forming a bicyclic system with multiple double bonds.
Key molecular data includes:
The compound can undergo various chemical reactions typical for nitrogen-rich heterocycles:
Reactions are often conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Reaction progress is monitored using chromatographic techniques.
As a 5-hydroxytryptamine subtype 6 receptor antagonist, this compound likely exerts its effects by blocking serotonin receptors involved in mood regulation and cognition.
Research indicates that antagonism at these receptors may help alleviate symptoms associated with neurodegenerative conditions by modulating neurotransmitter activity in the brain.
Relevant data from studies indicate that the compound maintains structural integrity under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.
4,11,13-trimethyl-N-(1-phenylethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is primarily researched for its potential applications in treating psychiatric disorders and neurodegenerative diseases like Alzheimer's disease and schizophrenia. Its mechanism as a receptor antagonist suggests it could be beneficial in modulating serotonin pathways involved in these conditions.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: